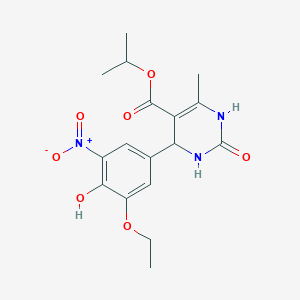

Propan-2-yl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propan-2-yl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a fused bicyclic structure. Its core features include:

- A tetrahydropyrimidine ring with a 2-oxo group and a 6-methyl substituent.

- A phenyl ring substituted with ethoxy (3-position), hydroxy (4-position), and nitro (5-position) groups.

- A propan-2-yl ester at the 5-carboxylate position.

Tetrahydropyrimidine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

propan-2-yl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O7/c1-5-26-12-7-10(6-11(15(12)21)20(24)25)14-13(16(22)27-8(2)3)9(4)18-17(23)19-14/h6-8,14,21H,5H2,1-4H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUHVMKVNHLPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(NC(=O)N2)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the nitration of a bis(4-hydroxyphenyl) compound to introduce the nitro group. Subsequent steps include the formation of the pyrimidine ring and esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its effects on biological systems and potential as a biochemical probe.

Medicine: Exploring its potential as a pharmaceutical agent due to its unique structural features.

Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for Propan-2-yl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the distinctiveness of the target compound, a comparative analysis with structurally related tetrahydropyrimidine derivatives is provided below.

Table 1: Structural and Functional Comparison

Key Observations:

Ester Group Influence : The propan-2-yl ester in the target compound may enhance metabolic stability compared to methyl or ethyl esters, as bulkier esters often resist enzymatic hydrolysis .

Phenyl Substitution : The 3-ethoxy-4-hydroxy-5-nitro substitution pattern is unique. The nitro group is linked to antimicrobial activity, while hydroxy/ethoxy groups improve solubility and binding affinity .

Ring Modifications : The 2-oxo group is conserved in most analogs, but replacement with thioxo (e.g., ) alters electronic properties and bioactivity.

Structural and Functional Uniqueness

The target compound stands out due to:

- This feature is rare in analogs like or .

- Propan-2-yl Ester : Unlike smaller esters (methyl, ethyl), this group balances lipophilicity and steric hindrance, optimizing membrane permeability and pharmacokinetics .

- Hydroxy-Ethoxy Synergy : The adjacent hydroxy and ethoxy groups enable hydrogen bonding with biological targets (e.g., enzymes), a trait absent in methoxy-substituted analogs like .

Biological Activity

Propan-2-yl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its synthesis methods, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The compound can be synthesized through the Biginelli reaction, which is a well-established method for creating dihydropyrimidinones. This reaction involves the condensation of an aldehyde, urea (or thiourea), and a β-ketoester. The resulting structure features a tetrahydropyrimidine ring that is functionalized with an ethoxy group and a nitrophenyl moiety, contributing to its biological properties.

Chemical Structure

The chemical formula of the compound is . Its structural characteristics include:

- Tetrahydropyrimidine Ring : Contributes to the core structure.

- Ethoxy Group : Enhances solubility and bioactivity.

- Nitrophenyl Moiety : Imparts potential for interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrimidine derivatives. The compound exhibits significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have determined minimal inhibitory concentrations (MIC) for these bacteria, demonstrating effectiveness comparable to established antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against various human cancer cell lines (e.g., HepG2, A549) revealed that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Molecules assessed the antibacterial activity of several pyrimidine derivatives synthesized through the Biginelli reaction. The results indicated that compounds similar to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria . -

Anticancer Mechanism Investigation :

Research conducted on related compounds demonstrated that they could inhibit topoisomerase II activity, leading to DNA damage in cancer cells. This suggests a potential pathway through which the compound may exert its anticancer effects .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Condensation : Formation of the tetrahydropyrimidine ring via Biginelli-like reactions using β-ketoesters, aldehydes, and urea derivatives under acidic conditions.

- Functionalization : Introduction of the 3-ethoxy-4-hydroxy-5-nitrophenyl group via nucleophilic substitution or coupling reactions.

- Esterification : Propan-2-yl esterification using isopropyl alcohol and coupling agents (e.g., DCC/DMAP).

Q. Key Optimization Factors :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .

- Temperature control : Maintain 60–80°C during cyclization to prevent decomposition of nitro-containing intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in Biginelli reactions .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ ~165 ppm), and nitro group proximity effects .

- IR : Confirm ester C=O (1720–1740 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., monohydrate form with β = 95.9°, P21/c space group) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 407.12) .

Q. What factors influence the compound’s stability during storage and handling?

Methodological Answer:

- Light sensitivity : The nitro group may undergo photodegradation; store in amber vials at –20°C .

- Moisture : Hydrolysis of the ester group occurs in aqueous environments; use desiccants in storage .

- Thermal stability : DSC/TGA reveals decomposition above 200°C, requiring inert atmospheres during high-temperature reactions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, ethoxy) impact regioselectivity in derivative synthesis?

Methodological Answer:

- Nitro group : Strong electron-withdrawing effect directs electrophilic substitution to the meta position. Computational studies (DFT) show reduced electron density at C-5 of the phenyl ring .

- Ethoxy/hydroxy groups : Hydrogen bonding with the tetrahydropyrimidine ring stabilizes intermediates, favoring cyclization over side reactions .

- Steric effects : The propan-2-yl ester group may hinder reactivity at the C-5 carboxylate position, requiring bulky base catalysts (e.g., DBU) for functionalization .

Q. What computational strategies predict biological target interactions?

Methodological Answer:

- Molecular docking : Screen against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The nitro group shows high affinity for hydrophobic pockets .

- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to validate binding modes .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with observed anti-inflammatory activity (R² > 0.85) .

Q. How can contradictions in spectroscopic data between studies be resolved?

Methodological Answer:

- Variable temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting .

- Crystallographic validation : Compare experimental XRD bond lengths (e.g., C–O = 1.36 Å) with DFT-optimized structures to resolve stereochemical ambiguities .

- Batch reproducibility : Analyze impurities via HPLC-MS; inconsistent nitro group reduction may arise from trace metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.